![molecular formula C9H15NO2S B1466471 1-(Thian-4-yl)azetidine-3-carboxylic acid CAS No. 1127402-35-0](/img/structure/B1466471.png)
1-(Thian-4-yl)azetidine-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of azetidines, including “1-(Thian-4-yl)azetidine-3-carboxylic acid”, has been a topic of interest in recent years . A common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(Azetidin- or Oxetan-3-Ylidene)acetates . The starting (N-Boc-azetidin-3-ylidene)acetate is obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction .Chemical Reactions Analysis
Azetidines, including “1-(Thian-4-yl)azetidine-3-carboxylic acid”, are known for their unique reactivity, which is driven by a considerable ring strain . This allows for facile handling and unique reactivity that can be triggered under appropriate reaction conditions . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Scientific Research Applications
Pharmaceutical Research
1-(Thian-4-yl)azetidine-3-carboxylic acid: is a valuable compound in pharmaceutical research due to its structural uniqueness. It can serve as a building block for the synthesis of novel therapeutic agents. Its rigid structure can be utilized to create drugs with specific spatial configurations, potentially leading to higher selectivity and efficacy in targeting biological molecules .
Agrochemical Development
In the field of agrochemistry, this compound can be used to develop new pesticides or herbicides. Its azetidine core can be modified to interact with specific enzymes or receptors in pests, providing a targeted approach to crop protection .
Peptide Synthesis
The azetidine ring in 1-(Thian-4-yl)azetidine-3-carboxylic acid makes it an interesting candidate for peptide synthesis. It can introduce conformational constraints in peptides, which is crucial for studying structure-activity relationships in bioactive peptides .
Foldameric Research
This compound has potential applications in foldameric research, where it can be used to construct foldamers—artificial molecules that mimic the folding patterns of natural macromolecules. Its ability to induce specific folds can help in understanding protein folding and designing novel biomimetic structures .
Chemical Hybridization
1-(Thian-4-yl)azetidine-3-carboxylic acid: can act as a chemical hybridizing agent. It can be used to create hybrids of different chemical families, potentially leading to compounds with unique properties and applications .
Targeted Protein Degradation
The compound’s rigid structure makes it suitable as a linker in the development of proteolysis targeting chimeras (PROTACs). PROTACs are a new class of drugs that target proteins for degradation, and this compound could help in creating more stable and effective PROTAC molecules .
Synthesis of Oxadiazoles
It can be used to synthesize oxadiazoles, which are heterocyclic compounds with various pharmacological activities. The strained nature of the azetidine ring can facilitate the formation of oxadiazoles in good yields .
Reference Standards for Testing
Lastly, 1-(Thian-4-yl)azetidine-3-carboxylic acid can be used as a reference standard in pharmaceutical testing. High-quality reference standards are essential for ensuring the accuracy and reliability of analytical methods used in drug development .
Future Directions
Azetidines, including “1-(Thian-4-yl)azetidine-3-carboxylic acid”, have attracted major attention in organic synthesis . They are used in drug discovery, polymerization, and as chiral templates . Future research will likely focus on new [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application of azetidines in polymer synthesis .
properties
IUPAC Name |
1-(thian-4-yl)azetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2S/c11-9(12)7-5-10(6-7)8-1-3-13-4-2-8/h7-8H,1-6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFKITNGPHHRCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1N2CC(C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Thian-4-yl)azetidine-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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